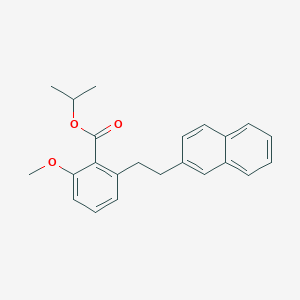

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester

Description

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester (CAS: 1171921-61-1) is a benzoic acid derivative featuring a methoxy group at position 2, a naphthalen-2-yl-ethyl substituent at position 6, and an isopropyl ester moiety. The compound is commercially available with a purity exceeding 95%, priced at €129 (50 mg), €189 (100 mg), and €319 (250 mg) . Its structure combines aromatic and aliphatic components, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

propan-2-yl 2-methoxy-6-(2-naphthalen-2-ylethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-16(2)26-23(24)22-19(9-6-10-21(22)25-3)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15-16H,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWDNFUBVURJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC=C1OC)CCC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester (CAS No. 1171921-61-1) is a synthetic organic compound with a molecular formula of C20H18O3 and a molecular weight of approximately 306.36 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a methoxy group and a naphthalene moiety, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential applications in pharmacology and therapeutic contexts. Preliminary studies suggest the following activities:

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which may extend to 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester.

- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its antioxidant capacity.

- Antimicrobial Properties : Structural analogs have shown varying degrees of antimicrobial activity, suggesting potential efficacy against certain pathogens.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the precise control of its structural attributes. The functional groups present (methoxy and carboxylic acid esters) facilitate various chemical modifications that can enhance its biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxybenzoic Acid | Hydroxy group instead of methoxy | More polar; used as a salicylic acid derivative |

| Naphthaleneacetic Acid | Naphthalene moiety present | Primarily used as a plant growth regulator |

| Methoxyphenylacetic Acid | Similar methoxy group | Exhibits different biological activities |

The unique combination of methoxy and naphthalene ethyl groups in 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester distinguishes it from these compounds, potentially enhancing its therapeutic profile .

Case Studies and Research Findings

Research into the biological activities of 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester has been limited but promising. Some notable findings include:

- In Vitro Studies : Preliminary in vitro studies indicated that derivatives with similar structures exhibited significant inhibition of pro-inflammatory cytokines in cultured cells, suggesting potential use in inflammatory conditions .

- Skin Permeability : Related compounds have demonstrated enhanced skin permeability, which could be beneficial for topical formulations .

- Toxicological Assessments : Toxicity studies on structurally related compounds indicate that modifications can lead to reduced cytotoxicity while maintaining therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Esters

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Aromatic vs. Heteroaromatic Substituents : The target compound’s naphthalene group provides extended π-conjugation compared to the thiophene-vinyl group in , which may influence electronic properties or binding affinity in biological systems.

- Functional Group Diversity : The sulfonamide-pyrimidine moiety in confers herbicidal activity, absent in the target compound, highlighting the role of functional groups in bioactivity .

(a) Lipophilicity and Solubility

Physicochemical Data Limitations

Available evidence lacks detailed physicochemical data (e.g., melting points, solubility) for most compounds. For instance, the target compound’s pricing and purity are documented , but its melting point and stability remain unreported. Similarly, the thiophene-vinyl analog’s molecular weight is known , but its boiling point is unspecified.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester, and how do reaction conditions influence yield?

- Methodology : The synthesis of structurally complex esters often involves multi-step strategies. For example, esterification under acidic catalysis (e.g., concentrated H₂SO₄) is a foundational approach for simpler benzoic acid derivatives . For this compound, consider:

- Step 1 : Protection of the hydroxyl group on 2-hydroxybenzoic acid using a methoxy group via alkylation.

- Step 2 : Introduction of the naphthalene-ethyl moiety via Friedel-Crafts alkylation or Suzuki coupling, depending on substituent compatibility.

- Step 3 : Esterification with isopropyl alcohol under Dean-Stark conditions to remove water and drive the reaction .

- Critical Factors : Catalyst selection (e.g., p-toluenesulfonic acid vs. H₂SO₄), solvent polarity (e.g., toluene for azeotropic removal of water), and temperature control (60–80°C to avoid side reactions).

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Reference ’s solid-phase extraction (SPE) protocol using Oasis HLB cartridges for sample cleanup .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C2, naphthalene-ethyl at C6). Compare with spectral databases for validation.

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H]⁺ and rule out byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. MS)?

- Case Example : If NMR suggests a methoxy group at C2 but MS indicates an unexpected fragment, consider:

- Step 1 : Re-examine sample purity via HPLC; contaminants (e.g., unreacted precursors) may skew NMR signals.

- Step 2 : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks.

- Step 3 : Cross-validate with alternative techniques like IR spectroscopy (C=O stretch ~1700 cm⁻¹ for ester confirmation) .

- Contradiction Management : If degradation is suspected (e.g., during analysis), replicate experiments under inert atmospheres or lower temperatures to stabilize the compound .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

- Protocol :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C, 60°C, and 25°C (control). Sample aliquots at 0, 7, 14, and 30 days.

- Analysis : Monitor degradation via HPLC-MS. For example, acidic conditions may hydrolyze the ester bond, releasing isopropyl alcohol and the parent acid .

- Mitigation Strategies : Add antioxidants (e.g., BHT) or use lyophilization to enhance shelf life if instability is observed .

Q. How can mechanistic studies elucidate degradation pathways in environmental or biological matrices?

- Approach :

- Metabolite Tracking : Spike the compound into simulated wastewater (’s matrix) or liver microsomes. Use SPE followed by LC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, demethylation).

- Isotopic Labeling : Synthesize a deuterated analog to trace specific bond cleavage (e.g., ²H-labeled methoxy group) .

- Computational Modeling : Apply DFT calculations to predict reactive sites (e.g., ester carbonyl susceptibility to nucleophilic attack) .

Data Contradiction & Reproducibility

Q. What strategies address batch-to-batch variability in synthesis yields?

- Root Cause Analysis :

- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).

- Catalyst Activity : Titrate catalyst (e.g., H₂SO₄) concentration; excess acid may promote side reactions like polymerization of naphthalene derivatives .

- Reproducibility Protocol : Document reaction parameters (e.g., stirring rate, inert gas flow) rigorously. Use Design of Experiments (DoE) to optimize variables .

Q. How can researchers validate conflicting bioactivity results in pharmacological assays?

- Validation Framework :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 μM) in triplicate to rule out false positives/negatives.

- Counter-Screens : Use orthogonal assays (e.g., cell viability vs. enzyme inhibition) to confirm specificity.

- Matrix Effects : Pre-treat biological samples with SPE (’s HLB cartridges) to remove interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.